
Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a fluorophenyl group, and a hydroxypropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2-fluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-fluorophenyl)-3-hydroxypropanol.
Substitution: 3-(2-methoxyphenyl)-3-hydroxypropanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to changes in cellular processes and signaling pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of fluorine. The presence of chlorine can affect the compound’s reactivity and biological activity.
Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate: Contains a bromine atom, which can lead to different chemical and biological properties compared to the fluorine-containing compound.
Ethyl 3-(2-methylphenyl)-3-hydroxypropanoate: The methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.
This compound is unique due to the presence of the fluorine atom, which can enhance its stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H13FO3 |
|---|---|
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H13FO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10,13H,2,7H2,1H3 |
InChI-Schlüssel |
QGUBVBGGDXGMQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC=CC=C1F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


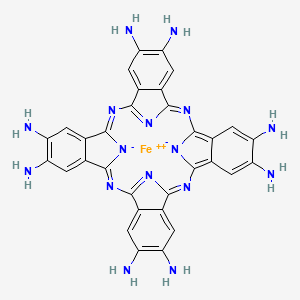
![1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium](/img/structure/B13688171.png)
![Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B13688176.png)
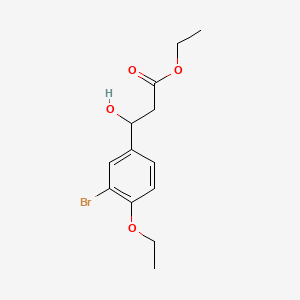
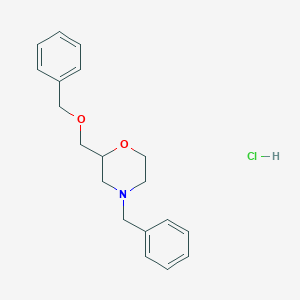
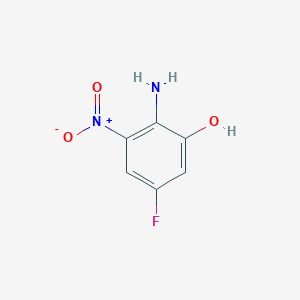
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13688219.png)
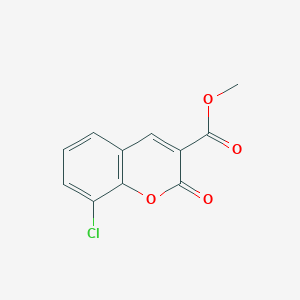
![5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid](/img/structure/B13688228.png)
![[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid](/img/structure/B13688232.png)
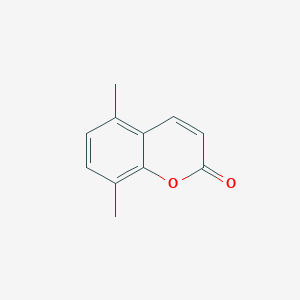
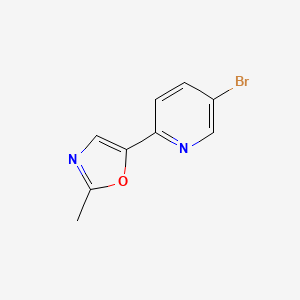
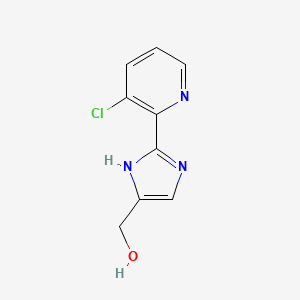
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13688247.png)
